molecular formula C16H12FN3 B607126 Dipraglurant CAS No. 872363-17-2

Dipraglurant

Cat. No. B607126
M. Wt: 265.2914
InChI Key: LZXMUJCJAWVHPZ-UHFFFAOYSA-N
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Description

Dipraglurant (also known as ADX-48621) is a negative allosteric modulator of the mGlu5 receptor . It is under development by Addex Therapeutics for the treatment of Parkinson’s disease levodopa-induced dyskinesia (PD-LID) .


Molecular Structure Analysis

The IUPAC name of Dipraglurant is 6-Fluoro-2-[4-(2-pyridinyl)-3-butyn-1-yl]imidazo[1,2-a]pyridine . Its molecular formula is C16H12FN3 and it has a molar mass of 265.291 g/mol .


Physical And Chemical Properties Analysis

Dipraglurant is a small molecule with a molecular weight of 265.291 g/mol . Its exact physical and chemical properties, such as solubility and stability, are not publicly available.

Scientific Research Applications

  • A study by Tison et al. (2016) conducted a Phase 2A trial of dipraglurant for levodopa-induced dyskinesia in Parkinson's disease. The study focused on assessing the safety, tolerability, and efficacy of dipraglurant on levodopa-induced dyskinesia, showing promising results (Tison et al., 2016).

  • Bézard et al. (2014) explored the effects of dipraglurant in the MPTP macaque model, assessing its impact on levodopa-induced dyskinesias in Parkinson's disease. The study highlighted dipraglurant as a potent selective mGluR5 receptor negative allosteric modulator (Bézard et al., 2014).

  • Another study by Tison et al. (2013) evaluated the safety, tolerability, and anti-dyskinetic profile of dipraglurant in PD patients with levodopa-induced dyskinesia (LID). This randomized, double-blind placebo-controlled study showed significant results, suggesting further investigation into dipraglurant's efficacy (Tison et al., 2013).

  • Martella et al. (2021) researched the rescue of striatal long-term depression by chronic mGlu5 receptor negative allosteric modulation in distinct dystonia models. The study demonstrated that chronic dipraglurant rescued synaptic plasticity in rodent models of dystonia, indicating potential therapeutic applications for this disabling disorder (Martella et al., 2021).

  • Fu et al. (2018) explored the binding mechanism of mGluR5 negative allosteric modulators, including dipraglurant, in clinical trials through molecular dynamics simulations. This study provided insights into the binding mechanisms of dipraglurant and other NAMs, contributing to a better understanding of their pharmacological properties (Fu et al., 2018).

Future Directions

Dipraglurant is currently in clinical trials for the treatment of Parkinson’s disease levodopa-induced dyskinesia (PD-LID) . Addex Therapeutics has initiated a pivotal Phase 2b/3 study with Dipraglurant for dyskinesia associated with Parkinson’s disease .

properties

IUPAC Name

6-fluoro-2-(4-pyridin-2-ylbut-3-ynyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3/c17-13-8-9-16-19-15(12-20(16)11-13)7-2-1-5-14-6-3-4-10-18-14/h3-4,6,8-12H,2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXMUJCJAWVHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236230
Record name Dipraglurant
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipraglurant

CAS RN

872363-17-2
Record name Dipraglurant
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipraglurant [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipraglurant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12733
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Record name Dipraglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPRAGLURANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV8JZR21A1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Citations

For This Compound
340
Citations
F Tison, C Keywood, M Wakefield, F Durif… - Movement …, 2016 - Wiley Online Library
… Fifty‐two patients were exposed to dipraglurant and 24 to … Dipraglurant significantly reduced peak dose dyskinesia (… Dipraglurant was rapidly absorbed (t max = 1 hour). The 100‐…
MP Ep**-Jordan, F Girard, AS Bessis, V Mutel… - Cells, 2023 - mdpi.com
… mGlu5 negative allosteric modulator (NAM), dipraglurant, in a rodent motor symptoms model of … Dipraglurant is rapidly absorbed after oral administration, readily crosses the blood-brain …
Number of citations: 1 www.mdpi.com
F Tison, F Durif, JC Corvol, K Eggert, C Trenkwalder… - 2013 - AAN Enterprises
… RESULTS: Patient characteristics and LID severity were matched in the dipraglurant (N = 52… system AEs (dipraglurant 52%, placebo 46%). Dipraglurant significantly reduced peak dose …
Number of citations: 21 n.neurology.org
E Bezard, EY Pioli, Q Li, F Girard, V Mutel… - Movement …, 2014 - Wiley Online Library
… We assessed the effect on LID of dipraglurant, a potent selective mGluR5 receptor … dipraglurant were efficacious on choreic and dystonic LID in the MPTP-macaque model. Dipraglurant …
P Huot - Neurodegenerative Disease Management, 2023 - Future Medicine
… Dipraglurant significantly diminished dyskinesia in a phase IIa trial [7] and was, until June 2022, being evaluated in a phase IIb/III trial followed by an open-label extension, which was …
Number of citations: 1 www.futuremedicine.com
G Martella, P Bonsi, P Imbriani, G Sciamanna… - …, 2021 - Elsevier
… dipraglurant rescued this form of synaptic plasticity both in DYT1 mice and GNAL rats. Our analysis of the pharmacokinetic profile of dipraglurant … timing from last dipraglurant injection. …
Number of citations: 10 www.sciencedirect.com
C Kwan, W Kang, E Kim, S Belliveau, I Frouni… - International Review of …, 2023 - Elsevier
… Recently, dipraglurant was undergoing a randomized, … , with the effect of dipraglurant on the Unified Dyskinesia Rating … Whether the development of dipraglurant for the treatment of …
Number of citations: 3 www.sciencedirect.com
KA Emmitte - Expert opinion on therapeutic patents, 2017 - Taylor & Francis
… dipraglurant in patients with PD and moderate-to-severe LIDs. Though the primary objective in this study was safety and tolerability, dipraglurant … drug designation to dipraglurant for the …
Number of citations: 32 www.tandfonline.com
P Imbriani, G Martella, P Bonsi… - Journal of the …, 2021 - jns-journal.com
… of mGlu5 receptor (dipraglurant) on striatal LTD. … dipraglurant revealed a relatively short half-life, uncovering a peculiar time-course of recovery based on the timing from last dipraglurant …
Number of citations: 0 www.jns-journal.com
F Tison, F Durif, JC Corvol - Parkinson's disease patients with levodopa-induced …
Number of citations: 4

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